molecular formula C14H19ClN2O4 B1390015 2-(4-Chloro-phenyl)-2-pyrrolidin-1-yl-ethylamine0.5 oxalate CAS No. 1185303-43-8

2-(4-Chloro-phenyl)-2-pyrrolidin-1-yl-ethylamine0.5 oxalate

Cat. No. B1390015
M. Wt: 314.76 g/mol
InChI Key: WOWFWJZCMDEOEX-UHFFFAOYSA-N
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Description

2-(4-Chloro-phenyl)-2-pyrrolidin-1-yl-ethylamine 0.5 oxalate (2C-P-0.5-Oxalate) is a chemical compound that has been studied for its potential applications in scientific research. It is a derivative of the popular psychedelic drug 2C-P, and has been used in laboratory experiments to study its biochemical and physiological effects. 5-Oxalate, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for research.

Mechanism Of Action

2C-P-0.5-Oxalate is believed to act as an agonist of the 5-HT2A serotonin receptor. This receptor is responsible for the hallucinogenic effects of psychedelic drugs. Activation of the 5-HT2A receptor is thought to be responsible for the altered states of consciousness associated with psychedelic drugs.

Biochemical And Physiological Effects

2C-P-0.5-Oxalate has been shown to produce a range of biochemical and physiological effects. In laboratory experiments, it has been shown to produce changes in the levels of serotonin, dopamine, and norepinephrine in the brain. It has also been shown to produce changes in heart rate, respiration, and body temperature.

Advantages And Limitations For Lab Experiments

2C-P-0.5-Oxalate has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its effects on serotonin receptors can be easily studied. However, it is important to note that 2C-P-0.5-Oxalate is a potent psychedelic drug, and caution should be taken when using it in laboratory experiments.

Future Directions

There are a number of potential future directions for research involving 2C-P-0.5-Oxalate. These include further studies into its mechanism of action, its potential use in medical treatments, and its effects on other neurotransmitters such as glutamate and GABA. Additionally, further research could be conducted into the long-term effects of 2C-P-0.5-Oxalate on the brain and body.

Scientific Research Applications

2C-P-0.5-Oxalate has been used in laboratory experiments to study its biochemical and physiological effects. It has been used to study the effects of psychedelic drugs on serotonin receptors, as well as their potential use in treating depression and anxiety. It has also been used to study the mechanisms of action of psychedelics and their potential use in medical treatments.

properties

IUPAC Name

2-(4-chlorophenyl)-2-pyrrolidin-1-ylethanamine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2.C2H2O4/c13-11-5-3-10(4-6-11)12(9-14)15-7-1-2-8-15;3-1(4)2(5)6/h3-6,12H,1-2,7-9,14H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOWFWJZCMDEOEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(CN)C2=CC=C(C=C2)Cl.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1185293-99-5
Record name 1-Pyrrolidineethanamine, β-(4-chlorophenyl)-, ethanedioate (2:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185293-99-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

314.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chloro-phenyl)-2-pyrrolidin-1-yl-ethylamine0.5 oxalate

CAS RN

1185303-43-8
Record name 1-Pyrrolidineethanamine, β-(4-chlorophenyl)-, ethanedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185303-43-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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